N~6~-(3-bromo-4-methylphenyl)-N~4~,N~4~-diethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine
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Overview
Description
N6-(3-bromo-4-methylphenyl)-N4,N4-diethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine is a complex organic compound that belongs to the class of benzoxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-(3-bromo-4-methylphenyl)-N4,N4-diethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of the benzoxadiazole ring to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N6-(3-bromo-4-methylphenyl)-N4,N4-diethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzoxadiazole derivatives, while reduction can produce amine-substituted benzoxadiazoles.
Scientific Research Applications
N6-(3-bromo-4-methylphenyl)-N4,N4-diethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its benzoxadiazole core.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N6-(3-bromo-4-methylphenyl)-N4,N4-diethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine involves its interaction with specific molecular targets. The nitro group and bromine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromo-4-methylphenyl)piperidine: Shares the bromine and methylphenyl groups but differs in the core structure.
3-Bromo-4-methylphenol: Contains the bromine and methylphenyl groups but lacks the benzoxadiazole core.
Uniqueness
N6-(3-bromo-4-methylphenyl)-N4,N4-diethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine is unique due to its combination of functional groups and the benzoxadiazole core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C17H18BrN5O3 |
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Molecular Weight |
420.3 g/mol |
IUPAC Name |
5-N-(3-bromo-4-methylphenyl)-7-N,7-N-diethyl-4-nitro-2,1,3-benzoxadiazole-5,7-diamine |
InChI |
InChI=1S/C17H18BrN5O3/c1-4-22(5-2)14-9-13(19-11-7-6-10(3)12(18)8-11)17(23(24)25)16-15(14)20-26-21-16/h6-9,19H,4-5H2,1-3H3 |
InChI Key |
WBWAEGPQUMFWSK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C2=NON=C12)[N+](=O)[O-])NC3=CC(=C(C=C3)C)Br |
Origin of Product |
United States |
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